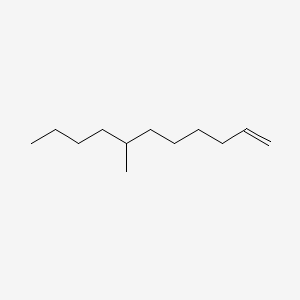

7-Methyl-1-undecene

Description

Overview of Branched Alpha-Olefins in Contemporary Organic Chemistry

Alpha-olefins (or α-olefins) are a type of alkene where the carbon-carbon double bond is located at the primary or "alpha" (C1) position of the chain. thieme-connect.de This terminal positioning of the double bond makes them highly reactive and thus valuable as building blocks for a multitude of chemical products. thieme-connect.deacs.org Alpha-olefins can be categorized as either linear or branched. thieme-connect.de Branched alpha-olefins possess an alkyl group attached to the main carbon chain, and their chemical properties can differ significantly from their linear counterparts depending on the position of this branch. thieme-connect.de

These compounds are crucial intermediates in the chemical industry, notably in the production of polymers, detergents, and plasticizers. thieme-connect.de For instance, low molecular weight alpha-olefins are often used as comonomers in the production of polyethylene (B3416737) to control its density and other physical properties. thieme-connect.de The synthesis of polyolefins, a major class of plastics, frequently employs Ziegler-Natta and metallocene catalysts, which exhibit high selectivity in polymerizing these monomers. libretexts.org The structure of the olefin, including the presence and position of branches, plays a critical role in determining the properties of the resulting polymer, such as crystallinity, melting point, and mechanical strength. libretexts.orgmdpi.com

Academic Significance of 7-Methyl-1-undecene in Diverse Research Domains

7-Methyl-1-undecene is a branched alpha-olefin with the molecular formula C₁₂H₂₄. nist.govnih.gov Its structure consists of an eleven-carbon chain with a double bond at the first position and a methyl group at the seventh position. This specific structure imparts it with properties that make it a subject of interest in several research areas, from chemical recycling to the study of natural products.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄ | nist.gov |

| Molecular Weight | 168.32 g/mol | nist.gov |

| CAS Number | 74630-42-5 | nist.gov |

| IUPAC Name | 7-methylundec-1-ene | nist.gov |

One significant area where 7-Methyl-1-undecene appears is in the thermal degradation of polymers. Research into the pyrolysis of polypropylene (B1209903), a common plastic, using Ziegler-Natta catalysts has identified 7-Methyl-1-undecene as one of the many hydrocarbon products in the resulting oil fraction. uni-hamburg.de This is relevant for the chemical recycling of plastic waste, where the goal is to break down large polymers into smaller, valuable molecules that can be used as fuel or chemical feedstock.

Furthermore, 7-Methyl-1-undecene has been identified as a naturally occurring volatile organic compound in certain plants. For example, it has been detected in the essential oil extracted from the roots of Burdock (Arctium lappa L.). nist.gov Its presence has also been noted in the context of pheromone research, having been identified as a component in the sex pheromone blend of the female beet armyworm, Spodoptera exigua.

While direct polymerization studies focused solely on 7-Methyl-1-undecene are not widely documented, research on structurally similar long-chain functionalized alpha-olefins provides insight into its potential applications. For example, the copolymerization of monomers like 11-bromo-1-undecene (B109033) with other olefins using Ziegler-Natta or metallocene catalysts is a key strategy for producing functional polyolefins. mdpi.commdpi.comosti.gov These functionalized polymers, which have reactive groups along their chains, are precursors to advanced materials like anion-exchange membranes for fuel cells. mdpi.comosti.gov The principles derived from the copolymerization of 7-methyl-1,6-octadiene, another branched olefin, also highlight how such monomers can be used to create functional copolymers with controlled architectures. acs.orgacs.org This body of research suggests the potential academic value of 7-Methyl-1-undecene as a monomer for creating specialty polymers with tailored properties stemming from its specific branched structure.

| Research Domain | Context of 7-Methyl-1-undecene | Significance | Source |

|---|---|---|---|

| Polymer Chemistry / Chemical Recycling | Identified as a product of polypropylene pyrolysis. | Relevant to understanding polymer degradation and developing methods for converting plastic waste into valuable chemicals. | uni-hamburg.de |

| Natural Product Chemistry | Found in the volatile oil of Burdock root (Arctium lappa L.). | Contributes to the chemical profiling of natural extracts and understanding plant metabolomics. | nist.gov |

| Chemical Ecology / Pheromone Research | Component of the sex pheromone of the beet armyworm (Spodoptera exigua). | Aids in understanding insect chemical communication, which can inform the development of pest management strategies. | |

| Materials Science (by analogy) | Structurally related to functional monomers like 11-bromo-1-undecene and 7-methyl-1,6-octadiene. | Suggests potential as a comonomer for creating specialty polyolefins with unique thermal and mechanical properties. | acs.orgmdpi.comosti.govacs.org |

Structure

3D Structure

Properties

CAS No. |

74630-42-5 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

7-methylundec-1-ene |

InChI |

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h4,12H,1,5-11H2,2-3H3 |

InChI Key |

GYQYQZAGFHPROD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCCC=C |

Origin of Product |

United States |

Occurrence and Natural Distribution of 7 Methyl 1 Undecene in Biological and Environmental Matrices

Biogenic Origins and Natural Isolates

The detection of 7-Methyl-1-undecene in various plant-derived materials underscores its biogenic origins. It is synthesized by plants and released as part of their volatile organic compound (VOC) profile, which plays a crucial role in plant communication, defense, and interaction with the environment.

Identification in Plant Extracts and Botanical Volatilomes

Scientific analyses of plant extracts and the volatile compounds they emit (volatilomes) have consistently identified 7-Methyl-1-undecene. These studies, employing techniques such as gas chromatography-mass spectrometry (GC-MS), have pinpointed its presence in a diverse range of plant families.

Research into the chemical composition of fruit peels has revealed the presence of 7-Methyl-1-undecene in Musa acuminata (banana) peels. One study identified this compound, noting it constituted 6.43% of the recorded volatile compounds. researchgate.net Another investigation into the bioactive components of Musa acuminata peels also confirmed the presence of 7-methyl undecane, a related saturated hydrocarbon. researchgate.net

Table 1: Detection of 7-Methyl-1-undecene in Musa acuminata Peels

| Plant Part | Analytical Method | Finding | Reference |

|---|---|---|---|

| Peels | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a volatile compound at 6.43% | researchgate.net |

A comparative analysis of the seed extracts of Benincasa hispida (winter melon) and Cucurbita moschata (pumpkin) identified 7-Methyl-1-undecene. researchgate.netresearchgate.net Specifically, the compound was detected in the n-hexane:chloroform extract of Benincasa hispida seeds at a relative concentration of 0.062 ± 0.002%, but it was not detected in the extracts of Cucurbita moschata seeds under the same experimental conditions. researchgate.netnih.govnih.gov

Table 2: Constituents of Benincasa hispida and Cucurbita moschata Seeds

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Relative Concentration (%) | Reference |

|---|---|---|---|---|---|

| Benincasa hispida | Seeds | n-hexane:chloroform (2:1) | Gas Chromatography-Mass Spectrometry (GC-MS) | 0.062 ± 0.002 | researchgate.netnih.gov |

Table 3: Characterization in Laggera pterodonta Essential Oil

| Plant Part | Geographical Origin | Analytical Method | Finding | Reference |

|---|

The volatile components of dried Arctium lappa (burdock) root, a popular ingredient in herbal teas, have been investigated. While a comprehensive analysis identified 49 volatile compounds, including aldehydes, ketones, and heterocycles, 7-Methyl-1-undecene was not specifically listed among the identified components in a study focused on the effects of different drying methods. mdpi.com However, other research has pointed to the presence of various bioactive compounds in burdock, suggesting a complex and variable chemical makeup. science.govscience.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of leaf extracts from Ficus arnottiana has confirmed the presence of 7-Methyl-1-undecene. researchgate.netresearchgate.net This compound is part of the complex mixture of phytochemicals found in the leaves of this plant, which is used in traditional medicine. researchgate.netjcdronline.org The identification of this compound contributes to a more complete understanding of the plant's chemical constitution.

Table 4: Presence in Ficus arnottiana Leaf Extract

| Plant Part | Analytical Method | Finding | Reference |

|---|

Volatile Profile in Arctium lappa Root

Detection in Microbial Metabolomes and Volatile Organic Compound (VOC) Emissions

7-Methyl-1-undecene has been noted as a volatile organic compound (VOC) produced by certain microorganisms. These emissions are part of the complex chemical language used by microbes for various interactions and can be detected using advanced analytical techniques.

Identification in Bacillus cereus Volatile Profiles

Research into the volatile profiles of different Bacillus species has led to the identification of 7-methyl-1-undecene. In a study analyzing the VOCs from four Bacillus strains used in the fermentation of bambara groundnut, 7-methyl-1-undecene was detected in the volatile profile of Bacillus cereus PALB7. researchgate.net The analysis, conducted using headspace solid-phase microextraction (SPME) coupled with comprehensive gas chromatography-time-of-flight mass spectrometry (GC×GC–TOFMS), revealed its presence, although it was not detected in the profiles of B. amyloliquefaciens subsp. plantarum, B. licheniformis, or B. subtilis subsp. subtilis under the same conditions. researchgate.net

Several Bacillus species are known to produce a range of volatile compounds with antimicrobial properties. nih.gov While not always the most abundant compound, the presence of alkenes like 1-undecene (B165158) in the volatile profiles of Bacillus and other bacteria has been linked to inhibitory effects on various pathogens. nih.govresearchgate.netmdpi.com

Table 1: Detection of 7-Methyl-1-undecene in Bacillus cereus

| Strain | Detection Status | Analytical Method |

| Bacillus cereus PALB7 | Detected | HS-SPME-GC×GC–TOFMS |

| B. amyloliquefaciens | Not Detected | HS-SPME-GC×GC–TOFMS |

| B. licheniformis | Not Detected | HS-SPME-GC×GC–TOFMS |

| B. subtilis | Not Detected | HS-SPME-GC×GC–TOFMS |

Byproducts of Fungal Bioremediation (e.g., Lentinus tigrinus)

The fungus Lentinus tigrinus, a type of white-rot mushroom, has demonstrated potential in the bioremediation of hydrocarbon-contaminated environments. tci-thaijo.orgresearchgate.net During the breakdown of complex hydrocarbons like those found in kerosene (B1165875), L. tigrinus produces a variety of metabolic byproducts. tci-thaijo.orgresearchgate.net In one study, GC-MS analysis of kerosene after treatment with L. tigrinus for seven days revealed the presence of 15 new compounds, one of which was 7-methyl-1-undecene. tci-thaijo.orgresearchgate.net This compound constituted 12.05% of the total area of the detected biodegraded products, indicating it is a significant byproduct of the fungal metabolic process on kerosene. tci-thaijo.orgresearchgate.net This suggests that L. tigrinus employs enzymatic pathways that can modify and break down long-chain alkanes into smaller, branched alkenes.

Anthropogenic and Environmental Presence

Beyond its biological origins, 7-methyl-1-undecene is also formed through human-driven activities, particularly those involving the thermal decomposition of plastics. Its detection in these contexts is a key indicator of the chemical transformations occurring during high-temperature processing of plastic waste.

Formation as a Product of Plastic Pyrolysis

Pyrolysis is a thermal degradation process used to convert plastic waste into valuable chemicals and fuels. 7-Methyl-1-undecene is a frequently identified compound in the resulting pyrolytic oils, especially from certain types of plastics.

The thermal pyrolysis of polypropylene (B1209903) (PP) consistently yields 7-methyl-1-undecene as a product. researchgate.netmdpi.comrsc.orguni-hamburg.de The random scission of the polypropylene polymer chain at high temperatures leads to the formation of various smaller hydrocarbon molecules, including alkenes with specific branching patterns. researchgate.net Studies have shown that C12 products, such as 7-methyl-1-undecene, are among the dominant compounds in the oil produced from PP pyrolysis. researchgate.net For instance, in the fast co-pyrolysis of cellulose (B213188) and polypropylene, 7-methyl-1-undecene was detected in the hydrocarbon fraction when polypropylene was present in the feed. rsc.org Similarly, research on the pyrolysis of raw and film PP/LDPE mixtures identified 7-methyl-1-undecene as a main C12 product. researchgate.net It has also been identified in the pyrolytic products of specific plastic items known to be made of PP, such as certain electronic waste components. mdpi.com

Table 2: 7-Methyl-1-undecene in Polypropylene Pyrolysis Studies

| Study Focus | Feedstock | Key Finding |

| Pyrolysis of PP/LDPE mixtures | Raw and film PP/LDPE | C12 products, including 7-methyl-1-undecene, were dominant. researchgate.net |

| Pyrolysis of E-waste plastics | LAM sample (identified as PP) | Formation of 7-methyl-1-undecene confirmed PP content. mdpi.com |

| Fast co-pyrolysis | Cellulose and Polypropylene | 7-methyl-1-undecene was identified in the hydrocarbon products. rsc.org |

| Catalytic Pyrolysis of PP | Polypropylene | 7-methyl-1-undecene was among the heavy oil fraction products. uni-hamburg.de |

Reflecting its origin from polypropylene, 7-methyl-1-undecene is also found in the pyrolytic oil derived from mixed plastic wastes that contain PP. mdpi.comcabidigitallibrary.orgunila.ac.idresearchgate.net The composition of these oils is complex, containing a wide range of hydrocarbons. nih.govaustinpublishinggroup.com In an analysis of pyrolytic oil from mixed plastic waste using a three-condenser reactor, 7-methyl-1-undecene was identified in one of the oil fractions. cabidigitallibrary.orgunila.ac.id Another study on the co-pyrolysis of mixed plastics (PS and PE) also reported the presence of 7-methyl-1-undecene in the pyrolytic oil from the polyethylene (B3416737) component, where it was one of the most abundant olefins. mdpi.com The characterization of pyrolysis oil from general plastic waste has also listed 7-methyl-1-undecene among the primary chemical compounds identified through GC-MS analysis. researchgate.net

Occurrence in Tar Derived from Plastic Pyrolysis

Pyrolysis, a thermal degradation process in the absence of oxygen, is a method used for recycling plastic waste into fuel oils and chemical feedstocks. mdpi.com During the pyrolysis of various plastics, including polypropylene (PP), low-density polyethylene (LDPE), and high-density polyethylene (HDPE), a complex mixture of hydrocarbons is generated. acs.orgresearchgate.net 7-Methyl-1-undecene has been identified as one of the numerous compounds present in the resulting pyrolytic oils and tars. acs.orgresearchgate.netcabidigitallibrary.org

In a study on the pyrolysis of waste polypropylene grocery bags, 7-Methyl-1-undecene was a significant component of the produced fuel oil, with a relative abundance of 24.26% based on gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com Another investigation into the pyrolysis of mixed plastic wastes also detected 7-Methyl-1-undecene among the products. cabidigitallibrary.org Research on the pyrolysis of individual plastics like polypropylene has shown that non-aromatic hydrocarbons such as 7-Methyl-1-undecene are characteristic products. mdpi.com The analysis of tar from the pyrolysis of various plastics, including HDPE, LDPE, and PP, also confirmed the presence of 8-methyl-1-undecene, an isomer of 7-Methyl-1-undecene. acs.org

The composition of the pyrolytic oil is influenced by the type of plastic feedstock and the pyrolysis conditions. For instance, the pyrolysis of polypropylene has been shown to yield C12 products, including compounds with one or two methyl side chains like 7-methyl-1-undecene. researchgate.net

Table 1: Detection of 7-Methyl-1-undecene in Plastic Pyrolysis Products

| Plastic Source | Pyrolysis Product | Analytical Method | Relative Abundance (%) | Reference |

| Waste Polypropylene Grocery Bags | Fuel Oil | GC-MS | 24.26 | mdpi.com |

| Mixed Plastic Waste | Oil | GC-MS | Not specified | cabidigitallibrary.org |

| Polypropylene (LAM sample) | Pyrolysis Products | Py-GC/MS | Not specified | mdpi.com |

| Waste Polypropylene | Pyrolysis Oil | GC-MS | Not specified | researchgate.net |

| Mixed Plastics (PP/LDPE) | Pyrolysis Oil | GC-MS | Not specified | researchgate.net |

Presence in Waste Engine Oil Pyrolytic Blends

7-Methyl-1-undecene has also been identified as a constituent in the pyrolytic oil derived from waste plastic, which is then blended with diesel fuel. researchgate.net In an analysis of waste plastic oil (WPO) intended for use in compression ignition engines, 7-Methyl-1-undecene was listed among the major chemical components detected through GC-MS. researchgate.net This indicates that the thermal cracking of plastics in waste oil can produce this specific branched alkene.

Table 2: Major Components Identified in Waste Plastic Pyrolysis Oil

| Compound |

| 3,7-dimethyl-2-octene |

| 2,5,5-trimethylheptane |

| 4-methyl decane |

| 2,3,7-trimethyl-2-octene |

| 7-methyl-4-undecene |

| 2,4-dimethyl-2-decene |

| 7-methyl-1-undecene |

| 2,2-dimethyl-3-decene |

| 1-dodecene |

| 1,5-diethyl-2,3-dimethylcyclohexan |

| 2,3,5,7-tetramethyl-2-octene |

| 1-octadecene |

| Source: researchgate.net |

Metabolites from Kerosene Biodegradation

Microbial degradation of petroleum hydrocarbons is a key process in the natural attenuation of environmental contaminants. Certain microorganisms are capable of utilizing components of kerosene as a carbon source, leading to the formation of various metabolites.

In a study investigating the biodegradation of kerosene by the fungus Penicillium janthinellum SDX7, 7-Methyl-1-undecene was identified as one of the metabolic byproducts. researchgate.net Analysis of the kerosene after a 16-day incubation period with the fungus revealed the presence of several new compounds, including 7-Methyl-1-undecene, which had a relative peak area of 12.05%. researchgate.netresearcher.life This suggests that the fungus can transform the n-alkanes and other hydrocarbons present in kerosene into more complex, branched alkenes. nih.gov The biodegradation process was confirmed by the reduction of hydrocarbon peaks in the treated samples compared to abiotic controls. nih.gov

Table 3: Common Compounds Resulting from Kerosene Biodegradation by P. janthinellum SDX7

| Compound | Percentage of Area (%) |

| Hexyl octadecyl ester | 12.84 |

| 7-methyl-1-undecene | 12.05 |

| Isopropyl-5-methyl-1-hexanol | 10.01 |

| 1-octanol | 9.83 |

| 1-heptanol, 2-propyl | 8.60 |

| Source: researchgate.netresearcher.life |

Biological Formation and Proposed Biosynthetic Considerations of 7 Methyl 1 Undecene

Pathways Implicated in Microbial Alkene Biogenesis

Microorganisms have evolved several distinct enzymatic pathways to produce hydrocarbons. frontiersin.org These routes are generally derived from the highly efficient and central fatty acid biosynthesis pathway, which provides the necessary carbon chain precursors. frontiersin.orgasm.org

The microbial synthesis of terminal alkenes, or 1-alkenes, from fatty acids is predominantly accomplished through direct enzymatic decarboxylation, where a fatty acid is converted to an alkene that is one carbon shorter with the loss of carbon dioxide. researchgate.net Several key enzyme families have been identified that catalyze this transformation.

One of the most notable pathways involves a cytochrome P450 peroxygenase. nih.gov A key example is the enzyme OleT (specifically OleTJE) from Jeotgalicoccus species, which catalyzes the oxidative decarboxylation of fatty acids to produce terminal olefins. asm.orgnih.gov This P450 enzyme is unique in its ability to directly convert free fatty acids into 1-alkenes. frontiersin.orgfrontiersin.org The reaction catalyzed by some P450s of the cyp152 family can also produce hydroxy fatty acids, suggesting a common reaction intermediate, where the ultimate product is determined by specific structural features of the enzyme. asm.orgnih.gov

A second major pathway relies on non-heme iron oxidases. researchgate.netoup.com Researchers have identified two such enzymes, UndA and UndB, that convert medium-chain fatty acids into terminal alkenes. researchgate.netoup.com For instance, UndA, discovered in Pseudomonas species, facilitates the production of 1-undecene (B165158) from its C12 fatty acid precursor, lauric acid, through an oxygen-dependent oxidative decarboxylation mechanism. pnas.orgnih.gov Isotope labeling studies have confirmed that the terminal carboxylic acid group of the fatty acid is removed as CO2 during this conversion. pnas.orgnih.gov This discovery identified a new family of enzymes for alkene biosynthesis and highlighted a different biochemical strategy from the P450-dependent route. nih.gov

These dedicated alkene-forming pathways are distinct from other microbial hydrocarbon synthesis mechanisms, such as the well-studied alkane biosynthesis pathway in cyanobacteria. The cyanobacterial pathway involves the reduction of an acyl-ACP (acyl carrier protein) to a fatty aldehyde, followed by the action of an aldehyde-deformylating oxygenase (ADO) to produce an alkane (one carbon shorter) and formate. biofueljournal.com In contrast, the terminal alkene pathways catalyzed by OleT or UndA directly utilize free fatty acids and release CO2. asm.orgpnas.org

Table 1: Key Enzyme Families in Microbial Terminal Alkene Biosynthesis

| Enzyme Family | Representative Enzyme(s) | Microbial Source (Example) | Mechanism | Typical Substrates | Typical Products |

| Cytochrome P450 Peroxygenase | OleTJE | Jeotgalicoccus sp. ATCC 8456 frontiersin.orgasm.org | Oxidative Decarboxylation | Long-chain fatty acids (C16-C20) frontiersin.orgfrontiersin.org | Terminal Alkenes (1-alkenes) frontiersin.org |

| Non-heme Iron Oxidase | UndA, UndB | Pseudomonas fluorescens pnas.org, Pseudomonas putida oup.com | Oxidative Decarboxylation | Medium-chain fatty acids (C6-C12) researchgate.net | Terminal Alkenes (1-alkenes) researchgate.netoup.com |

The production of branched-chain hydrocarbons is a known feature of certain microbial groups, indicating the presence of enzymatic machinery capable of processing non-linear fatty acid precursors.

Jeotgalicoccus species are notable for their synthesis of branched terminal olefins. nih.gov For example, Jeotgalicoccus sp. ATCC 8456 naturally produces 17-methyl-1-nonadecene and 18-methyl-1-nonadecene. asm.orgnih.govgsartor.org This production is catalyzed by the P450 enzyme OleTJE, which can act on branched-chain fatty acid precursors derived from the cell's metabolism. asm.org

Pseudomonas species , while primarily studied for their production of linear 1-undecene via the UndA enzyme, also show potential for branched alkene synthesis. pnas.orgnih.gov Studies have shown that the UndA enzyme can convert exogenously supplied branched fatty acids, such as 11-methyl- and 4-methyldodecanoic acid, into their corresponding terminal olefin products. google.com This demonstrates the catalytic flexibility of the enzyme and provides a direct biosynthetic route to compounds like 7-methyl-1-undecene, provided the corresponding precursor, 8-methyl-dodecanoic acid, is available.

Cyanobacteria are well-documented producers of branched-chain alkanes. unl.pt Many species characteristically synthesize 7- and 8-methylheptadecanes, which can serve as bacterial biomarkers in geological sediments. unl.pt This ability highlights a natural capacity within these microbes to initiate fatty acid synthesis with branched primers or to modify the growing acyl chain.

Metabolic engineering efforts have further demonstrated the potential for producing branched hydrocarbons in hosts like Escherichia coli . By expressing genes from other organisms, the fatty acid pool of E. coli can be manipulated. For instance, introducing the β-ketoacyl-ACP synthase III (FabH) from Bacillus subtilis , which has a broader substrate specificity than the native E. coli enzyme, can alter the final product profile. nih.govnih.gov The overexpression of the branched-chain α-keto acid dehydrogenase complex and a specific FabH from B. subtilis has been shown to enable the production of branched-chain alkanes at titers of 2–5 mg/L. nih.govfrontiersin.org This strategy relies on channeling branched amino acid degradation products into the fatty acid synthesis pathway to create the necessary branched precursors. frontiersin.org

Table 2: Examples of Microbial Strains and Their Branched Hydrocarbon Products

| Microbial Strain/Group | Enzyme System (if known) | Example Branched Hydrocarbon(s) Produced |

| Jeotgalicoccus sp. ATCC 8456 | OleTJE (P450) | 17-methyl-1-nonadecene, 18-methyl-1-nonadecene asm.orgnih.gov |

| Cyanobacteria (e.g., Microcoleus vaginatus) | Not specified | 7-methylheptadecane, 8-methylheptadecane (B84348) unl.pt |

| Engineered Escherichia coli | B. subtilis branched-chain α-keto acid dehydrogenase & FabH | Branched-chain alkanes nih.govfrontiersin.org |

| Pseudomonas species | UndA (Non-heme iron oxidase) | Potential to form branched alkenes from branched precursors google.com |

General Mechanisms of Terminal Alkene Biosynthesis (e.g., Fatty Acid Derivations)

Theoretical and Computational Approaches to Alkene Biosynthesis

To move beyond natural production levels and rationally engineer microbes for enhanced output, theoretical and computational tools are indispensable. These approaches allow for a systems-level understanding of cellular metabolism, identifying bottlenecks and predicting the effects of genetic modifications.

Stoichiometric metabolic modeling, also known as constraint-based modeling, is a powerful computational framework used to analyze and predict metabolic fluxes within a cell. This method uses a genome-scale reconstruction of an organism's metabolic network to calculate the theoretical maximum production capabilities of a target molecule, such as an alkene. diva-portal.org

Furthermore, simulations can uncover non-intuitive metabolic pathways and genetic targets for engineering. diva-portal.org The models can predict how the cell must rewire its central metabolism to support the high demand for energy (ATP) and reducing equivalents (NADPH) required for hydrocarbon synthesis. nih.gov For instance, analysis of Synechocystis showed that an auxiliary pathway involving serine, one-carbon, and glycine (B1666218) metabolism plays a crucial role in supporting cellular redox homeostasis and ATP cycling during alkene production. researchgate.net By using these computational tools, researchers can move from trial-and-error engineering to a more directed approach, identifying the most promising gene knockouts or overexpression targets to enhance the titer, rate, and yield of bio-alkenes. acs.org

Synthetic Production and Chemical Transformations of 7 Methyl 1 Undecene

Formation via Thermo-Catalytic Degradation of Polymeric Materials

The thermal and catalytic breakdown of large polymer chains into smaller, more useful hydrocarbons is a significant area of research, particularly in the context of recycling plastic waste. 7-Methyl-1-undecene has been identified as a product in the thermo-catalytic degradation of certain plastics. vilniustech.lt

Pyrolysis of Polypropylene (B1209903): Mechanisms and Product Distribution

Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The pyrolysis of polypropylene (PP) is a complex process involving free radical reactions that lead to a wide variety of hydrocarbon products. acs.org The process breaks down the long polymer chains into a spectrum of smaller molecules, including alkanes, alkenes, and aromatics. nitrkl.ac.incore.ac.uk

The product distribution from polypropylene pyrolysis is highly dependent on reaction conditions such as temperature and vapor residence time. acs.org Higher temperatures tend to favor the formation of lighter, gaseous hydrocarbons, while lower temperatures can result in a higher yield of liquid oil fractions. uni-hamburg.deresearchgate.net Specifically, the formation of branched alkenes like 7-methyl-1-undecene is a result of specific cleavage patterns of the polypropylene backbone. The degradation mechanism involves random chain scission followed by intramolecular hydrogen transfer, leading to the formation of a diverse range of olefins.

A study on the thermo-catalytic degradation of medical plastic wastes using a Zeolite A catalyst identified 7-methyl-1-undecene as one of the compounds in the produced oil. vilniustech.lt Another study focusing on the kinetic analysis of polypropylene decomposition also listed 7-methyl-1-undecene as a product. hec.gov.pk

Table 1: Selected Products from Polypropylene Pyrolysis

| Product Category | Example Compounds | Typical Carbon Range |

|---|---|---|

| Gaseous Products | Methane, Ethane, Propylene | C1-C4 |

| Liquid Products (Olefins) | 1-Undecene (B165158), 7-Methyl-1-undecene | C5-C20+ |

| Liquid Products (Alkanes) | n-Pentane, Hexadecane | C5-C20+ |

This table provides a generalized overview of product distribution. Actual yields and specific compounds can vary significantly based on process conditions.

Catalytic Cracking of Plastic Wastes for Hydrocarbon Recovery

Catalytic cracking is a process that utilizes a catalyst to break down large hydrocarbon molecules into smaller, more valuable ones at lower temperatures and with greater selectivity than thermal cracking alone. google.comtandfonline.com This method is widely applied to plastic wastes to recover hydrocarbons that can be used as fuels or chemical feedstocks. nitrkl.ac.incore.ac.uk The use of catalysts like zeolites, silica-alumina, and various clays (B1170129) can significantly influence the product distribution, often favoring the production of gasoline-range hydrocarbons. nitrkl.ac.innih.govmdpi.com

In the context of producing branched alkenes, the catalyst's properties, such as acidity and pore structure, play a crucial role. frontiersin.org For instance, the catalytic pyrolysis of polypropylene over calcium bentonite (B74815) has been shown to yield a liquid product containing 7-methyl-1-undecene. d-nb.inforesearchgate.net The catalyst facilitates the cracking reactions, leading to a specific mixture of hydrocarbons in the final oil product. vilniustech.ltd-nb.info

Table 2: Effect of Catalyst on Polypropylene Pyrolysis Product Yields

| Catalyst | Liquid Yield (wt%) | Gas Yield (wt%) | Solid Residue (wt%) |

|---|---|---|---|

| Kaolin (1:2 ratio) | 80.75 | 17.55 | - |

| Hematite (1:2 ratio) | 70.00 | - | - |

| White Sand (1:1 ratio) | 68.00 | 29.24 | - |

Data compiled from various studies and may not be directly comparable due to differing experimental conditions. nih.govresearchgate.net

Influence of Catalyst Systems (e.g., Ziegler-Natta derived) on Alkene Yields

Ziegler-Natta catalysts, which are instrumental in the polymerization of olefins like propylene, can also influence the reverse reaction—depolymerization or pyrolysis. uni-hamburg.deresearchgate.net The residual catalyst from the polymerization process can affect the degradation of the polymer. researchgate.netresearchtrends.net Studies have shown that components of Ziegler-Natta catalysts, such as titanium chlorides, can lower the temperature required for polypropylene pyrolysis, thereby altering the product distribution. uni-hamburg.de

The use of these catalyst components can lead to a higher proportion of light oil fractions (C6-C13) at temperatures as low as 300-400 °C. uni-hamburg.de While the primary focus of research on Ziegler-Natta catalysts is typically on polymerization, their role in the degradation process highlights the complex interplay between synthesis and decomposition pathways for polymers and their constituent monomers and oligomers. The presence of such catalyst residues can initiate degradation and influence the types of alkenes formed. researchtrends.netmdpi.comnih.gov

Considerations for Targeted Organic Synthesis

The deliberate, targeted synthesis of a specific branched olefin like 7-methyl-1-undecene requires precise control over bond formation and stereochemistry.

Strategies for Branched Olefin Construction

The construction of branched olefins is a fundamental challenge in organic synthesis. wiseguyreports.com Various strategies have been developed to achieve this, often relying on transition metal-catalyzed cross-coupling reactions. iisc.ac.in Hydroalkylation, the addition of a C-H bond across a double bond, is a direct method for creating C(sp³)–C(sp³) bonds and can be used to form branched structures. nih.govbeilstein-journals.orgresearchgate.net

Modern synthetic methods often employ dual catalytic systems, for example, combining manganese and nickel catalysts, to achieve the hydroalkylation of unactivated olefins with alkyl halides, enabling the formation of quaternary carbons. nih.gov These advanced strategies provide pathways to complex aliphatic structures from simple starting materials.

Regioselective and Stereoselective Synthetic Methodologies

Achieving the desired structure of 7-methyl-1-undecene requires control over both regioselectivity (where the new bonds form) and stereoselectivity (the 3D arrangement of atoms). masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity : In the context of synthesizing 7-methyl-1-undecene, a key step would be the regioselective formation of a carbon-carbon bond at the 7-position of an undecene precursor or the regioselective introduction of the double bond at the 1-position of a pre-formed methyl-undecane skeleton. Regioselectivity is often guided by the choice of catalyst and reaction conditions, which can favor, for example, Markovnikov or anti-Markovnikov addition to a double bond. masterorganicchemistry.commasterorganicchemistry.com Catalyst-controlled regioselectivity has been demonstrated in palladium-catalyzed reactions, allowing access to branched products that might be disfavored under other conditions. acs.org

Stereoselectivity : While 7-methyl-1-undecene as named does not specify a particular stereoisomer (R or S at the chiral center), a targeted synthesis would need to address this. Enantioselective synthesis aims to produce a single enantiomer. ethz.ch This can be achieved using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. ethz.ch The stereoselective synthesis of trisubstituted alkenes, a related challenge, often involves transition metal-catalyzed isomerization or cross-coupling reactions designed to control the geometry (E/Z) of the resulting double bond. researchgate.net

A plausible, though not explicitly documented, synthetic route to 7-methyl-1-undecene could involve a Grignard reaction between a 6-bromo-1-hexene (B1265582) derivative and a suitable ketone, followed by dehydration, or a Wittig-type reaction to install the terminal double bond onto a methyl-undecanal precursor.

Biological Significance and Ecological Roles of 7 Methyl 1 Undecene

Microbial Interactions and Bioactivity

7-Methyl-1-undecene is a volatile organic compound (VOC) identified in the emissions of various microorganisms. It is a component of the complex blend of volatiles that microbes release into their environment. For instance, it has been detected in the VOC profile of Bacillus cereus strain Bc-cm103. apsnet.org The production of this and other VOCs is a characteristic feature of the secondary metabolism of many bacteria and fungi. hmdb.ca These volatile molecules can diffuse through soil and other substrates, mediating interactions between different organisms.

The VOCs produced by certain microbes can have antagonistic effects on organisms that cause plant diseases. This includes activity against plant-parasitic nematodes.

Other research has also highlighted the role of different undecene isomers and related compounds in interactions with nematodes and other phytopathogens. For example, 1-undecene (B165158), an isomer of 7-methyl-1-undecene, has been identified as a major volatile compound from various Pseudomonas species and is known to have antifungal and nematicidal properties. jmb.or.krnih.govmdpi.commdpi.comfrontiersin.orgfrontiersin.org For instance, VOCs from Pseudomonas putida, which include 1-undecene, showed nematicidal activity against M. incognita. nih.gov However, in direct contact assays, 1-undecene itself did not show activity at the tested concentrations, though it did exhibit repellent properties. nih.gov

Antagonistic Effects on Phytopathogenic Organisms

Role in Bioremediation Processes

7-Methyl-1-undecene has been identified as a metabolite during the fungal biodegradation of hydrocarbons. tci-thaijo.orgresearchgate.net In a study investigating the potential of the fungus Lentinus tigrinus for the bioremediation of kerosene (B1165875), 7-methyl-1-undecene was one of the compounds detected after the initial stages of kerosene biodegradation. tci-thaijo.orgresearchgate.net The analysis showed that after 7 days of incubation, the original kerosene was broken down into several compounds, with 7-methyl-1-undecene being one of the five most common, accounting for 12.05% of the area in the GC-MS chromatogram. tci-thaijo.orgresearchgate.net This suggests that L. tigrinus can partially degrade the complex hydrocarbon mixture of kerosene into smaller molecules, including 7-methyl-1-undecene. Fungi are known for their ability to act as potent decomposers of organic molecules, a capability that makes them effective agents for the bioremediation of hydrocarbon-polluted environments. researchgate.net

It's important to note that the presence of 7-methyl-1-undecene was part of a transitional phase. After a longer incubation period of 14 days, the composition of the biodegraded compounds changed further, and 7-methyl-1-undecene was no longer a major component, indicating its further breakdown by the fungus. tci-thaijo.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 7 Methyl 1 Undecene

Chromatographic Separation and Mass Spectrometric Identification

The combination of chromatographic separation with mass spectrometric detection is a powerful tool for the analysis of 7-Methyl-1-undecene, particularly in complex mixtures. This approach allows for both the qualitative identification and quantitative measurement of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of 7-Methyl-1-undecene. In this method, the sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

The identification of 7-Methyl-1-undecene is confirmed by comparing its mass spectrum and retention time with reference data from spectral libraries, such as the NIST Mass Spectrometry Data Center. nist.govnist.gov The molecular formula of 7-Methyl-1-undecene is C12H24, and its molecular weight is 168.3190 g/mol . nist.govnist.govplantaedb.com The mass spectrum is characterized by specific fragment ions that are indicative of its branched alkene structure. nist.gov

GC-MS has been successfully employed to detect 7-Methyl-1-undecene in various matrices. For instance, it has been identified as a pyrolysis product of plastic waste, specifically from polypropylene (B1209903) (PP). unila.ac.idijssst.infomdpi.comresearchgate.net In these studies, 7-Methyl-1-undecene is one of many hydrocarbon compounds formed during the thermal degradation of the polymer. unila.ac.idmdpi.com It has also been detected in the volatile profiles of biological samples, including the bark extracts of the "Walking Mango Tree" and as a volatile organic compound from Bacillus cereus. apsnet.orgdiscoveryjournals.org

The retention time of 7-Methyl-1-undecene in a GC system is dependent on the specific column and temperature program used. However, in several reported analyses using non-polar columns, it has been observed to elute at specific, reproducible times, allowing for its separation from other compounds in the mixture. apsnet.orgdiscoveryjournals.orgnih.govmdpi.com For example, in one study, it was detected at a retention time of 11.084 minutes. nih.gov In another, two isomers were detected at 6.643 and 6.808 minutes. discoveryjournals.org

Interactive Table: GC-MS Detection of 7-Methyl-1-undecene in Various Studies

| Source/Matrix | Retention Time (min) | Key Identifying Information | Reference |

| Pyrolysis of Plastic Waste | Not specified | Identified as a product of polypropylene degradation. | mdpi.com |

| Benincasa hispida Seed Extract | 11.084 | Detected in the n-hexane:chloroform extract. | nih.gov |

| Pyrolysis of Plastic Waste | Not specified | Identified in oil produced from plastic waste. | unila.ac.id |

| Bacillus cereus Volatiles | 38.07 | Identified as a volatile organic compound. | apsnet.org |

| "Walking Mango Tree" Bark Extract | 6.643, 6.808 | Detected in the ethanolic extract. | discoveryjournals.org |

| Pyrolysis of End-of-Life Plastics | 11.74 | Identified as a degradation product. | mdpi.com |

Headspace Solid-Phase Microextraction (HS-SPME) Coupling with GC-MS for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds. scielo.brmdpi.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds, including 7-Methyl-1-undecene, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the GC, where the adsorbed analytes are desorbed and transferred to the GC column for separation and analysis. ukm.my

The choice of fiber coating is critical for the efficient extraction of target analytes. For general volatile profiling, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its ability to adsorb a wide range of compounds. scielo.brnih.gov Optimization of extraction parameters such as temperature and time is crucial for achieving high sensitivity and reproducibility. nih.govresearchgate.net

HS-SPME-GC-MS has been utilized to characterize the volatile profiles of various food and environmental samples. scielo.brresearchgate.netcabidigitallibrary.org For example, this technique has been applied to analyze the volatile compounds in durum wheat kernels and olive oil. nih.govresearchgate.net In a study on durum wheat, a method was developed to differentiate cultivars based on their volatile profiles, which included various alkenes. researchgate.net While these specific studies did not report the presence of 7-Methyl-1-undecene, the methodology is highly applicable for its detection in similar matrices. The technique's ability to concentrate volatile compounds from a sample makes it particularly suitable for detecting trace levels of 7-Methyl-1-undecene in complex volatile profiles.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound. For 7-Methyl-1-undecene, infrared spectroscopy is particularly useful for identifying key structural features.

Fourier Transform Infrared (FTIR) Spectroscopy in Polymeric Degradation Product Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule. escholarship.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. jsscacs.edu.in Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule. escholarship.org

FTIR has been widely used to analyze the degradation products of polymers. mdpi.commdpi.comazom.com When polymers like polypropylene are subjected to processes such as pyrolysis, they break down into smaller molecules, including alkenes like 7-Methyl-1-undecene. ijssst.inforesearchgate.net The resulting mixture of degradation products can be analyzed by FTIR to identify the types of compounds present. ijssst.info

The FTIR spectrum of a sample containing 7-Methyl-1-undecene would exhibit characteristic absorption bands for alkenes. These include:

C-H stretching vibrations of the alkene C-H bonds, which typically appear above 3000 cm⁻¹. spcmc.ac.inorgchemboulder.com

C=C stretching vibrations , which are found in the region of 1680-1640 cm⁻¹. spcmc.ac.inorgchemboulder.com

=C-H bending vibrations , which occur in the 1000-650 cm⁻¹ region and are often the most intense bands for alkenes. spcmc.ac.inorgchemboulder.com

In studies analyzing the liquid fuel produced from plastic waste pyrolysis, FTIR spectra have confirmed the presence of alkanes and alkenes. ijssst.inforesearchgate.net The spectra showed peaks corresponding to C-H stretching and bending, which are consistent with the presence of compounds like 7-Methyl-1-undecene. ijssst.inforesearchgate.net

Application of Vibrational Spectroscopy Principles to Branched Alkene Characterization

The principles of vibrational spectroscopy are fundamental to understanding the structure of branched alkenes like 7-Methyl-1-undecene. spcmc.ac.inshu.ac.uk The position, intensity, and shape of the vibrational bands in an IR spectrum are influenced by the molecule's symmetry and the nature of its constituent atoms and bonds. jsscacs.edu.in

For branched alkenes, the presence of methyl groups introduces additional vibrational modes. The C-H bending vibrations of methyl groups typically appear in the 1485-1340 cm⁻¹ region. spcmc.ac.in The specific pattern of substitution around the double bond also influences the spectrum. almerja.com

Vibrational spectroscopy, including both IR and Raman techniques, is sensitive to conformational changes and crystalline structure, making it a valuable tool for studying long-chain and branched alkanes and alkenes. shu.ac.uk While detailed vibrational spectroscopic studies specifically on 7-Methyl-1-undecene are not widely available in the reviewed literature, the general principles for branched alkenes provide a strong framework for its characterization.

Interactive Table: Key FTIR Absorption Bands for Alkene Characterization

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for 7-Methyl-1-undecene | Reference |

| =C-H Stretch | 3100-3000 | Confirms the presence of a C=C double bond. | spcmc.ac.inorgchemboulder.com |

| C-H Stretch (alkane) | 3000-2840 | Indicates the presence of the methyl and methylene (B1212753) groups in the alkyl chain. | spcmc.ac.in |

| C=C Stretch | 1680-1640 | Characteristic of the carbon-carbon double bond. | spcmc.ac.inorgchemboulder.com |

| C-H Bend (methyl) | 1485-1340 | Confirms the presence of the methyl branch. | spcmc.ac.in |

| =C-H Bend (out-of-plane) | 1000-650 | Often strong and can provide information about the substitution pattern of the alkene. | spcmc.ac.inorgchemboulder.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are increasingly used to predict and understand the properties and behavior of molecules. openaccessjournals.com These methods can provide insights into molecular structure, stability, and reactivity.

For branched alkenes, computational studies can be used to investigate their adsorption and reaction mechanisms on catalytic surfaces. For example, molecular dynamics simulations have been used to study the cracking of linear and branched alkenes on zeolites like H-ZSM-5. nih.govacs.org These studies have shown that tertiary carbenium ions, which can be formed from branched alkenes, are particularly stable intermediates. nih.govacs.org

While specific computational studies on 7-Methyl-1-undecene were not found in the initial search, the methodologies applied to other branched alkenes are directly relevant. Molecular modeling could be used to:

Predict its three-dimensional structure and conformational isomers.

Calculate its vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Simulate its behavior in different environments, such as its interaction with chromatographic stationary phases or catalytic surfaces.

Predict various physicochemical properties. Some predicted properties for 7-Methyl-1-undecene include a XlogP of 6.40 and a topological polar surface area of 0.00 Ų. plantaedb.com

These computational approaches offer a powerful complement to experimental techniques for a comprehensive understanding of the chemical and physical properties of 7-Methyl-1-undecene.

Theoretical Approaches to Molecular Structure and Reactivity of Hydrocarbonsmdpi.com

Theoretical and computational chemistry offer powerful methodologies for investigating the molecular structure and reactivity of hydrocarbons, providing insights that are often complementary to experimental findings. For a molecule such as 7-methyl-1-undecene, these approaches can elucidate its three-dimensional geometry, conformational preferences, electronic properties, and the mechanisms of its chemical reactions. These methods range from highly accurate quantum mechanical calculations to more efficient classical molecular mechanics simulations.

Quantum Mechanics (QM) Methods

Quantum mechanics forms the fundamental basis for understanding chemical bonding and reactivity by solving approximations of the Schrödinger equation. akj.az These methods model the electronic structure of a molecule, providing detailed information about energy, electron distribution, and molecular orbitals.

Density Functional Theory (DFT): DFT has become one of the most popular and versatile QM methods for studying organic molecules due to its excellent balance of computational cost and accuracy. nih.govpsu.edu It is used to calculate the ground-state electronic energy and electron density, from which numerous properties can be derived. For 7-methyl-1-undecene, DFT calculations can predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and the relative energies of different conformers. Furthermore, DFT is instrumental in mapping reaction pathways, locating transition state structures, and calculating activation energy barriers for reactions involving the alkene functional group. nih.gov Common functionals like B3LYP and PBE, paired with basis sets such as 6-31G, are frequently employed for hydrocarbon systems. nih.gov

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), are based more directly on first principles without the empirical parameterization often found in DFT. frontiersin.org While computationally more demanding, they can provide benchmark-quality results for energies and structures, especially for smaller molecules or for refining critical points on a potential energy surface calculated with DFT. frontiersin.org

Molecular Mechanics (MM) Methods

Molecular mechanics bypasses the complexities of electronic structure by treating molecules as a collection of atoms held together by springs. mpg.de The energy of the system is calculated using a classical potential energy function known as a force field.

Force Fields: These are collections of equations and parameters that describe the energy of a molecule as a function of its bond lengths, bond angles, torsion angles, and non-bonded interactions (van der Waals and electrostatic). scispace.com Force fields like MM4 have been specifically developed and parameterized for alkenes, enabling accurate prediction of geometries and conformational energy differences for molecules like 7-methyl-1-undecene. caltech.edu MM methods are computationally inexpensive, making them ideal for exploring the vast conformational space of flexible molecules.

Reactive Force Fields (ReaxFF): Bridging the gap between non-reactive MM and QM, reactive force fields like ReaxFF allow for the simulation of chemical reactions. acs.org ReaxFF uses a bond-order formalism to smoothly describe bond formation and dissociation, making it possible to model complex reactive processes in large hydrocarbon systems at a lower computational cost than QM. acs.org

Hybrid QM/MM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic solution for studying chemical reactions in large systems. scispace.comresearchgate.net In this approach, the chemically active region of the system is treated with a high-accuracy QM method, while the less reactive remainder is described by a more efficient MM force field. scispace.com For a reaction involving the double bond of 7-methyl-1-undecene in a solvent or on a catalyst surface, the double bond and the reacting species would constitute the QM region, while the rest of the long alkyl chain and the surrounding environment would be the MM region. acs.org This partitioning allows for an accurate description of the electronic changes during the reaction while maintaining computational feasibility.

Predicting Reactivity

Theoretical calculations provide key descriptors, often called reactivity indices, that help predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For an alkene like 7-methyl-1-undecene, the HOMO is the π-orbital of the C=C double bond, making it the primary site for electrophilic attack. The LUMO is the corresponding π* antibonding orbital, which governs nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In 7-methyl-1-undecene, the region around the π-bond would show a negative potential.

Molecular Electron Density Theory (MEDT): This modern theory posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. akj.az Analysis of the electron density topology along a reaction coordinate can provide deep insights into the nature of bond formation and breaking. akj.az

Data Tables

Table 1: Comparison of Theoretical Methodologies for Hydrocarbon Analysis

| Method | Principles | Primary Application for 7-Methyl-1-undecene | Strengths | Limitations |

| Density Functional Theory (DFT) | Quantum mechanics; models electron density to derive energy and properties. nih.gov | Calculating reaction pathways, transition states, electronic properties (HOMO/LUMO), and spectroscopic data. psu.edu | Good balance of accuracy and computational cost. nih.gov | Can be sensitive to the choice of functional; computationally intensive for very large systems. |

| Molecular Mechanics (MM) | Classical mechanics; uses a parameterized force field to calculate potential energy. caltech.edu | Conformational analysis, determining stable geometries, and studying bulk properties. | Computationally very fast; ideal for large systems and long-timescale simulations. acs.org | Cannot describe bond breaking/formation (unless using a reactive FF); accuracy depends entirely on the force field parameterization. mpg.de |

| Hybrid QM/MM | A combination of QM for the reactive center and MM for the surroundings. scispace.com | Modeling reactions in complex environments (e.g., in solution or on a catalyst surface). acs.org | Provides QM-level accuracy for the reaction center while remaining computationally tractable for large systems. | The interface between the QM and MM regions can introduce artifacts and requires careful setup. |

Table 2: Illustrative Data from a Hypothetical DFT Calculation on 7-Methyl-1-undecene

This table presents typical values that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) to illustrate the type of structural and electronic data generated. These are not experimentally verified values for this specific molecule.

| Parameter | Description | Hypothetical Calculated Value | Significance |

| C1=C2 Bond Length | The length of the terminal double bond. | 1.34 Å | Characterizes the π-bond, a key reactive site. |

| C6-C7-C8 Bond Angle | The angle around the chiral carbon center. | 111.5° | Defines the local stereochemistry and influences molecular packing. |

| H-C1=C2 Bond Angle | The angle involving a vinyl hydrogen. | 121.0° | Reflects the sp² hybridization of the terminal carbons. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +0.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6.7 eV | An indicator of chemical reactivity and stability. |

Future Research Directions and Translational Perspectives for 7 Methyl 1 Undecene

Investigation of Undiscovered Biosynthetic Pathways and Metabolic Engineering

The biological production of specific branched-chain alkenes like 7-methyl-1-undecene is not well-elucidated, presenting a significant research opportunity. While pathways for straight-chain and other branched alkenes have been studied, those specific to 7-methyl-1-undecene are yet to be discovered.

Future investigations should focus on identifying and characterizing the enzymatic machinery responsible for its synthesis in organisms where it has been detected, such as the bacterium Bacillus cereus or the Kaffir lime plant. apsnet.orghu.edu.jo Research into the biosynthesis of branched-chain fatty acids and alkenes in organisms like Micrococcus luteus provides a foundational model. frontiersin.org In these bacteria, branched-chain amino acid catabolism generates primer molecules, such as isovaleryl-CoA, which are utilized by fatty acid synthesis machinery to create branched-chain fatty acids, the likely precursors to branched alkenes. frontiersin.org Key enzymes in this process include the branched-chain α-keto acid dehydrogenase complex (BCKD) and β-ketoacyl-ACP synthase III (FabH). frontiersin.org A similar mechanism, starting from leucine (B10760876) degradation, could be the source of the methyl branch in 7-methyl-1-undecene.

Furthermore, the discovery of the UndA enzyme in Pseudomonas, a non-heme iron oxidase that converts medium-chain fatty acids to terminal olefins like 1-undecene (B165158), offers another avenue for exploration. frontiersin.orgnih.govexeter.ac.uk Researchers should investigate if homologous enzymes exist that preferentially accept a methylated fatty acid precursor to produce 7-methyl-1-undecene.

Once a native biosynthetic pathway is identified, metabolic engineering can be employed to create microbial cell factories for its sustainable production. researchgate.net This involves transferring the identified genes into a robust host organism like Escherichia coli or yeast. researchgate.netnih.govasm.org Engineering strategies could include:

Overexpression of the core biosynthetic genes.

Knocking out competing metabolic pathways to increase the precursor pool.

Dynamic regulation of gene expression to balance cell growth and product formation. frontiersin.org

Protein engineering of key enzymes, such as the condensing enzyme or the terminal olefin-forming enzyme, to improve substrate specificity and catalytic efficiency.

The goal is to develop a robust and economically viable bioprocess for producing 7-methyl-1-undecene from renewable feedstocks, positioning it as a valuable bio-based chemical. google.com

Table 1: Potential Strategies for Biosynthesis and Metabolic Engineering of 7-Methyl-1-undecene

| Research Area | Proposed Action | Rationale | Key Enabling Science |

|---|---|---|---|

| Pathway Discovery | Genome mining of organisms known to produce 7-methyl-1-undecene (e.g., Bacillus cereus). | To identify novel genes and enzymes responsible for branched-chain alkene synthesis. | Comparative genomics, transcriptomics, heterologous expression. apsnet.orgfrontiersin.orgnih.gov |

| Enzyme Characterization | Isolate and biochemically characterize putative enzymes (e.g., synthases, oxidases). | To understand the specific mechanism, substrate preference, and catalytic activity. | Protein purification, in vitro enzymatic assays, structural biology. nih.govexeter.ac.uk |

| Metabolic Engineering | Transfer biosynthetic genes into a chassis organism like E. coli or Saccharomyces cerevisiae. | To establish a heterologous production platform for sustainable synthesis. | Synthetic biology, genetic engineering, fermentation optimization. frontiersin.orgresearchgate.netnih.gov |

| Flux Optimization | Engineer host metabolism to increase the supply of branched-chain precursors. | To enhance the titer, rate, and yield of 7-methyl-1-undecene. | Systems biology, flux balance analysis, CRISPR-based genome editing. |

Development of Novel Catalytic Systems for Sustainable Production and Valorization

Beyond biosynthesis, chemosynthetic routes offer significant potential for producing and valorizing 7-methyl-1-undecene, particularly within a circular economy framework. The compound has been identified as a product from the pyrolysis of polypropylene (B1209903) (PP), a major plastic waste stream. mdpi.comcabidigitallibrary.orguni-hamburg.de

Future research should focus on developing novel catalytic systems to enhance the selectivity and yield of 7-methyl-1-undecene from PP pyrolysis. While thermal pyrolysis produces a complex mixture of hydrocarbons, catalytic pyrolysis can steer the reaction toward desired products. mdpi.comresearchgate.net Research could explore:

Zeolite Catalysts: Modified zeolites, such as ZSM-5, are known to be active in cracking and aromatization but could be tailored to favor the formation of specific medium-chain olefins. mdpi.com

Metallocene and Ziegler-Natta Catalysts: These catalysts, used in olefin polymerization, could be adapted for controlled depolymerization, potentially yielding specific branched alkenes. uni-hamburg.demdpi.com

Valorization represents the next critical research frontier. As a terminal olefin with a branched structure, 7-methyl-1-undecene is a promising monomer for creating specialty polymers. Future work should investigate its copolymerization with other olefins (e.g., propylene, 4-methyl-1-pentene) to produce functionalized polyolefins with unique properties, such as improved thermal stability or tailored mechanical characteristics. mdpi.comthieme-connect.de This approach has been successfully used to create PMP-based ionomers and anion-conductive membranes by copolymerizing with functional alkenes like 11-bromo-1-undecene (B109033). mdpi.com

Table 2: 7-Methyl-1-undecene from Pyrolysis of Polymeric Waste

| Source Material | Process | Observation | Potential Future Work |

|---|---|---|---|

| Polypropylene (PP) | Catalytic Pyrolysis (Ziegler-Natta) | 7-Methyl-1-undecene is a component of the resulting oil fraction. uni-hamburg.de | Optimize catalyst and process conditions to maximize yield and selectivity. |

| Waste Electrical and Electronic Equipment (WEEE) Plastics | Pyrolysis | Identified in the pyrolysis products of the polypropylene fraction of WEEE. mdpi.com | Develop integrated recycling schemes that separate and valorize specific chemical products like 7-methyl-1-undecene. |

| Disposable Diapers (Interior and Exterior Fractions) | Pyrolysis | Detected as a significant compound in the pyrolysis-derived oil. mdpi.com | Explore catalytic upgrading of the pyro-oil to concentrate valuable olefins. |

Expanded Exploration of Bioactivity Profiles and Ecological Functions

Initial studies have detected 7-methyl-1-undecene in various plants and microorganisms, hinting at diverse biological roles. However, these activities have not been systematically studied. A comprehensive exploration of its bioactivity and ecological functions is a crucial future direction.

The compound has been identified as a volatile organic compound (VOC) in plant extracts and microbial emissions. apsnet.orgresearchgate.netfrontiersin.org For example, it was found in Musa acuminata peels and suggested to have potential for treating pulmonary diseases. researchgate.net It is also produced by Pseudomonas tolaasii, where it contributes to the antifungal activity against mushroom species. frontiersin.org Furthermore, it was among the VOCs from Bacillus cereus with potential fumigant activity against the plant-parasitic nematode Meloidogyne incognita. apsnet.org

Future research should aim to:

Systematically Screen for Bioactivity: Test pure 7-methyl-1-undecene against a broad panel of targets, including pathogenic bacteria, fungi, nematodes, and insects, to validate and quantify its antimicrobial and pesticidal properties.

Investigate its Ecological Role: Explore its function as a semiochemical. The related compound 1-undecene acts as an aerial communication molecule in Pseudomonas fluorescens, influencing biofilm formation and inter-species competition. frontiersin.orgresearchgate.net Research should examine whether 7-methyl-1-undecene plays a similar role in signaling between microorganisms or between plants and microbes.

Explore Pheromonal Activity: Given that some structurally related methyl-branched alkenes and other volatile ketones are known insect alarm pheromones, investigating the effect of 7-methyl-1-undecene on insect behavior is warranted. nih.govucsd.edu

Table 3: Reported Natural Sources and Potential Bioactivities of 7-Methyl-1-undecene

| Source Organism | Context | Reported Bioactivity/Function | Proposed Research |

|---|---|---|---|

| Ficus arnottiana (Leaf) | GC-MS analysis of leaf extract. researchgate.net | Associated with traditional medicinal use. | Isolate and confirm specific bioactivity of the pure compound. |

| Musa acuminata (Peel) | Volatile compound analysis. researchgate.netresearchgate.net | Suggested effectiveness in treating pulmonary ailments via inhalation. researchgate.net | In vitro studies on respiratory cell lines; antimicrobial assays. |

| Bacillus cereus | Analysis of bacterial VOCs. apsnet.org | Implicated in fumigation/nematicidal activity against Meloidogyne incognita. apsnet.org | Direct nematicidal assays with pure 7-methyl-1-undecene. |

| Pseudomonas tolaasii | Analysis of bacterial VOCs. frontiersin.org | Contributes to toxicity against mycelia of Pleurotus species. frontiersin.org | Antifungal spectrum analysis against other pathogenic fungi. |

| Kaffir Lime (Citrus hystrix) | Analysis of callus culture VOCs. hu.edu.jo | Presence linked to physiological stress responses. | Investigate its role as a signaling molecule in plant defense. |

Integration into Sustainable Chemical Production and Bio-based Technologies

The culmination of the research directions outlined above would facilitate the integration of 7-methyl-1-undecene into sustainable chemical production pipelines and novel bio-based technologies. Its unique branched structure makes it a non-commodity chemical with potential for high-value applications.

Key translational perspectives include:

A Bio-based Platform Chemical: By establishing efficient biosynthetic routes, 7-methyl-1-undecene can be produced from renewable biomass rather than fossil fuels. google.com This positions it as a green building block for the chemical industry.

Advanced Polymer Synthesis: Its use as a specialty monomer or co-monomer can lead to the development of novel polymers with enhanced properties, contributing to the next generation of high-performance materials derived from sustainable sources. mdpi.com

Circular Economy Contributor: Efficient catalytic methods to produce 7-methyl-1-undecene from plastic waste would create a valuable revenue stream from recycling, turning a low-value waste product into a high-value chemical feedstock and promoting a circular economy. mdpi.comgnest.org

Eco-friendly Agrochemicals: If its antimicrobial and nematicidal properties are confirmed, 7-methyl-1-undecene could be developed into a bio-based pesticide or soil fumigant, offering an environmentally friendlier alternative to conventional chemical treatments. apsnet.orgfrontiersin.org

Ultimately, a concerted research effort focusing on its biosynthesis, catalytic production, bioactivity, and application development will be necessary to translate the potential of 7-methyl-1-undecene into tangible, sustainable technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.